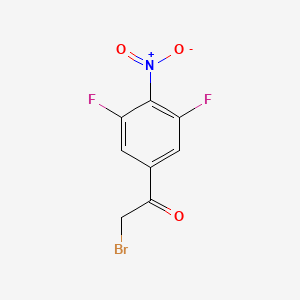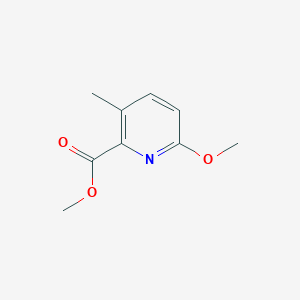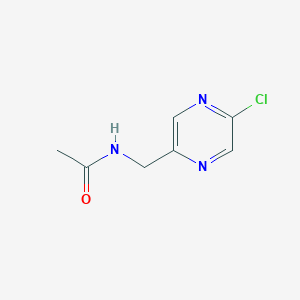![molecular formula C13H11FN4 B1413162 6-(4-Fluorophenyl)-7-methylpyrazolo[1,5-A]pyrimidin-5-amine CAS No. 2096985-37-2](/img/structure/B1413162.png)
6-(4-Fluorophenyl)-7-methylpyrazolo[1,5-A]pyrimidin-5-amine
Übersicht
Beschreibung
6-(4-Fluorophenyl)-7-methylpyrazolo[1,5-A]pyrimidin-5-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-A]pyrimidine family This compound is characterized by its unique structure, which includes a fluorophenyl group and a methyl group attached to the pyrazolo[1,5-A]pyrimidine core
Wissenschaftliche Forschungsanwendungen
6-(4-Fluorophenyl)-7-methylpyrazolo[1,5-A]pyrimidin-5-amine has a wide range of scientific research applications:
Medicinal Chemistry: It has been studied for its potential as a kinase inhibitor, particularly targeting cyclin-dependent kinases (CDKs), which are crucial in cancer treatment. Its ability to inhibit CDK2 has shown promising results in preclinical studies.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Biological Research: It is used as a fluorescent probe in bioimaging applications due to its strong fluorescence and stability.
Wirkmechanismus
Target of Action
The primary targets of 6-(4-Fluorophenyl)-7-methylpyrazolo[1,5-A]pyrimidin-5-amine are cancer cell lines . This compound has shown broad-spectrum antiproliferative activity against a panel of 55 cell lines of nine different cancer types . It has also been reported to have anti-inflammatory effects .
Mode of Action
This compound interacts with its targets by inhibiting their proliferation . It exerts superior potencies against different cancer cell lines, including renal, breast, colon, ovarian, and prostate cancer cell lines . In terms of its anti-inflammatory effects, it inhibits the expression and activities of certain vital inflammatory mediators .
Biochemical Pathways
It is known that pyrimidines, the class of compounds to which it belongs, can have a range of pharmacological effects including anti-inflammatory effects . These effects are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators .
Pharmacokinetics
Some of its analogues have shown good mouse/human liver microsomal stabilities , which could suggest a favorable bioavailability profile.
Result of Action
The result of the action of this compound is the inhibition of proliferation in various cancer cell lines . It also exhibits anti-inflammatory effects by inhibiting the expression and activities of certain vital inflammatory mediators .
Vorbereitungsmethoden
The synthesis of 6-(4-Fluorophenyl)-7-methylpyrazolo[1,5-A]pyrimidin-5-amine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common synthetic route includes the reaction of 4-fluoroaniline with ethyl acetoacetate to form an intermediate, which then undergoes cyclization with hydrazine hydrate to yield the desired pyrazolo[1,5-A]pyrimidine derivative . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity, utilizing catalysts and controlled reaction conditions.
Analyse Chemischer Reaktionen
6-(4-Fluorophenyl)-7-methylpyrazolo[1,5-A]pyrimidin-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Vergleich Mit ähnlichen Verbindungen
6-(4-Fluorophenyl)-7-methylpyrazolo[1,5-A]pyrimidin-5-amine can be compared with other pyrazolo[1,5-A]pyrimidine derivatives, such as:
6-(4-Chlorophenyl)-7-methylpyrazolo[1,5-A]pyrimidin-5-amine: Similar structure but with a chlorine atom instead of fluorine, which may affect its electronic properties and biological activity.
6-(4-Methylphenyl)-7-methylpyrazolo[1,5-A]pyrimidin-5-amine: Contains a methyl group instead of fluorine, potentially altering its reactivity and applications.
6-(4-Nitrophenyl)-7-methylpyrazolo[1,5-A]pyrimidin-5-amine:
The uniqueness of this compound lies in its fluorine atom, which enhances its stability and reactivity, making it a valuable compound for various scientific applications.
Eigenschaften
IUPAC Name |
6-(4-fluorophenyl)-7-methylpyrazolo[1,5-a]pyrimidin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN4/c1-8-12(9-2-4-10(14)5-3-9)13(15)17-11-6-7-16-18(8)11/h2-7H,1H3,(H2,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGWLHHDHHGZFSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=CC=NN12)N)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


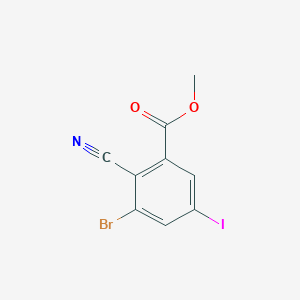
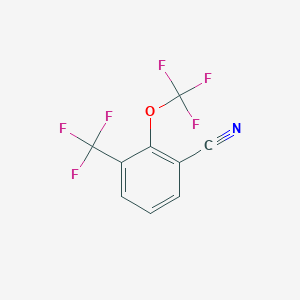
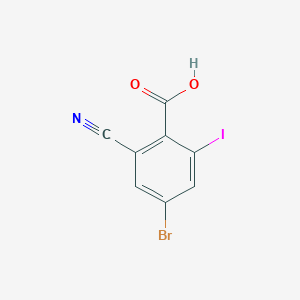
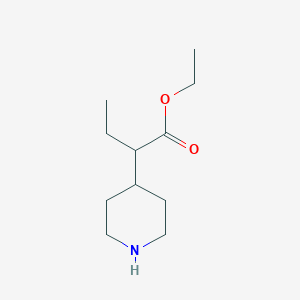

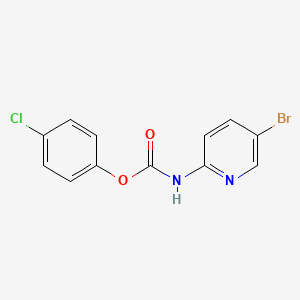
![Benzyl N-[(1R,3S)-3-aminocyclopentyl]-carbamate hydrochloride](/img/structure/B1413088.png)
